molecular formula C15H14FNO2 B6374728 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol CAS No. 1261918-49-3

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol

Cat. No.: B6374728
CAS No.: 1261918-49-3
M. Wt: 259.27 g/mol
InChI Key: NCEYNGXANLASOG-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol is an organic compound with the molecular formula C15H14FNO2. This compound is characterized by the presence of a fluorine atom, an ethylaminocarbonyl group, and a phenolic hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 3-nitrobenzoic acid.

    Nitration: The 3-fluorophenol undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Acylation: The amino group is acylated with ethyl chloroformate to form the N-ethylaminocarbonyl group.

    Coupling: Finally, the acylated product is coupled with 3-fluorophenol under basic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration and reduction processes, followed by continuous flow acylation and coupling reactions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenols.

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • 4-[3-(N-Methylaminocarbonyl)phenyl]-3-fluorophenol
  • 4-[3-(N-Propylaminocarbonyl)phenyl]-3-fluorophenol

Comparison:

  • Uniqueness: The presence of the ethylaminocarbonyl group in 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets.
  • Differences: Compared to its methyl and propyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it more suitable for specific applications.

Properties

IUPAC Name

N-ethyl-3-(2-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-17-15(19)11-5-3-4-10(8-11)13-7-6-12(18)9-14(13)16/h3-9,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEYNGXANLASOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684465
Record name N-Ethyl-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-49-3
Record name N-Ethyl-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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